

Cyclodiol (ZK-115194): An In-Depth Technical Guide

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Compound of Interest

Compound Name: Cyclodiol

Cat. No.: B108581

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Introduction

Cyclodiol (developmental code name: ZK-115194) is a synthetic steroidal estrogen that was the subject of research in the 1990s.^[1] As a derivative of estradiol, its structure is distinguished by an ethano bridge between the C14 α and C17 α positions.^[1] Although it demonstrated potent estrogenic activity, **Cyclodiol** was never commercially marketed. This guide provides a comprehensive overview of its basic properties, leveraging available scientific and patent literature.

Physicochemical Properties

Cyclodiol is a white to off-white crystalline solid. Its core chemical identity is that of a modified estradiol molecule.

Table 1: Chemical and Physical Properties of **Cyclodiol** (ZK-115194)

Property	Value	Source
IUPAC Name	(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-14,17-ethanocyclopenta[a]phenanthren-17-ol	Inferred from structure
Synonyms	ZK-115194, Cycloestradiol, 14 α ,17 α -Ethano-17 β -estradiol, 14 α ,17 α -Ethanoestra-1,3,5(10)-triene-3,17 β -diol	[1]
Molecular Formula	C ₂₀ H ₂₆ O ₂	
Molecular Weight	298.42 g/mol	
CAS Number	116229-13-1	
Boiling Point	473.4°C at 760 mmHg	
LogP	4.14	
Vapor Pressure	9.08E-10mmHg at 25°C	

Pharmacological Profile

Cyclodiol is a potent agonist of the estrogen receptor alpha (ER α), with a binding affinity and transactivational capacity comparable to the endogenous ligand, estradiol.

Mechanism of Action

As an estrogen receptor agonist, **Cyclodiol** mimics the action of estradiol. It binds to and activates estrogen receptors, which are ligand-activated transcription factors. This binding initiates a cascade of molecular events that modulate the expression of target genes. The primary known target of **Cyclodiol** is the estrogen receptor alpha (ER α). Upon binding, the receptor likely undergoes a conformational change, dimerizes, and translocates to the nucleus where it interacts with estrogen response elements (EREs) on the DNA to regulate gene transcription.[2][3][4]

Pharmacodynamics

The primary pharmacodynamic effect of **Cyclodiol** is its high-affinity binding to the human estrogen receptor α (ER α).

Table 2: Pharmacodynamic Properties of **Cyclodiol** (ZK-115194)

Parameter	Value	Notes	Source
Relative Binding Affinity (RBA) for human ER α	100%	Relative to Estradiol (100%)	[1]
Transactivational Capacity at ER α	Similar to Estradiol	[1]	
Potency (subcutaneous injection)	Comparable to Estradiol	[1]	
Genotoxicity	Similar to Estradiol	[1]	

No specific binding affinity data (K_i or IC₅₀) for ER β has been found in publicly available literature.

Pharmacokinetics

Pharmacokinetic studies of **Cyclodiol** have been conducted in postmenopausal women.

Table 3: Pharmacokinetic Parameters of **Cyclodiol** (ZK-115194) in Postmenopausal Women

Parameter	Value	Dosing	Source
Absolute Bioavailability (Oral)	33 \pm 19%	Single 240 μ g oral dose	[5]
Elimination Half-life	28.7 \pm 9.6 hours	Intravenous administration	[5]

Experimental Protocols

While the exact protocols for the studies on **Cyclodiol** (ZK-115194) are not publicly available, the following represent standard methodologies for the key assays mentioned in the literature.

Estrogen Receptor Competitive Binding Assay (Generic Protocol)

This assay determines the relative binding affinity of a test compound for the estrogen receptor.

- **Preparation of ER-containing cytosol:** Uteri from ovariectomized rats or recombinant human ER α are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
- **Competitive Binding:** A constant concentration of radiolabeled estradiol (e.g., [^3H]-estradiol) is incubated with the ER-containing cytosol in the presence of varying concentrations of the unlabeled test compound (**Cyclodiol**).
- **Separation of Bound and Unbound Ligand:** The mixture is incubated to reach equilibrium. Unbound ligand is then separated from the receptor-bound ligand using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography.
- **Quantification:** The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is calculated as: $(\text{IC}_{50} \text{ of Estradiol} / \text{IC}_{50} \text{ of Test Compound}) \times 100$.

Estrogen Receptor Transactivation Assay (Generic Protocol)

This assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.

- **Cell Culture:** A human cell line (e.g., MCF-7 breast cancer cells, which endogenously express ER α , or a HeLa cell line stably transfected with the human ER α gene) is cultured in

an appropriate medium. The cells are also stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

- **Compound Treatment:** The cells are treated with varying concentrations of the test compound (**Cyclodiol**) or a vehicle control. A positive control, such as estradiol, is also included.
- **Incubation:** The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation, gene transcription, and protein expression.
- **Cell Lysis and Reporter Gene Assay:** The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
- **Data Analysis:** The transcriptional activity is expressed as a fold induction over the vehicle control. A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Synthesis

A specific, detailed synthesis protocol for 14 α ,17 α -ethano-17 β -estradiol (**Cyclodiol**) is not readily available in the peer-reviewed literature. However, a German patent (DE3838779A1) describes the synthesis of 14 α ,17 α -ethano-estratrienes, the core structure of **Cyclodiol**.^[6] The general approach involves the modification of an existing steroid precursor.

Visualizations

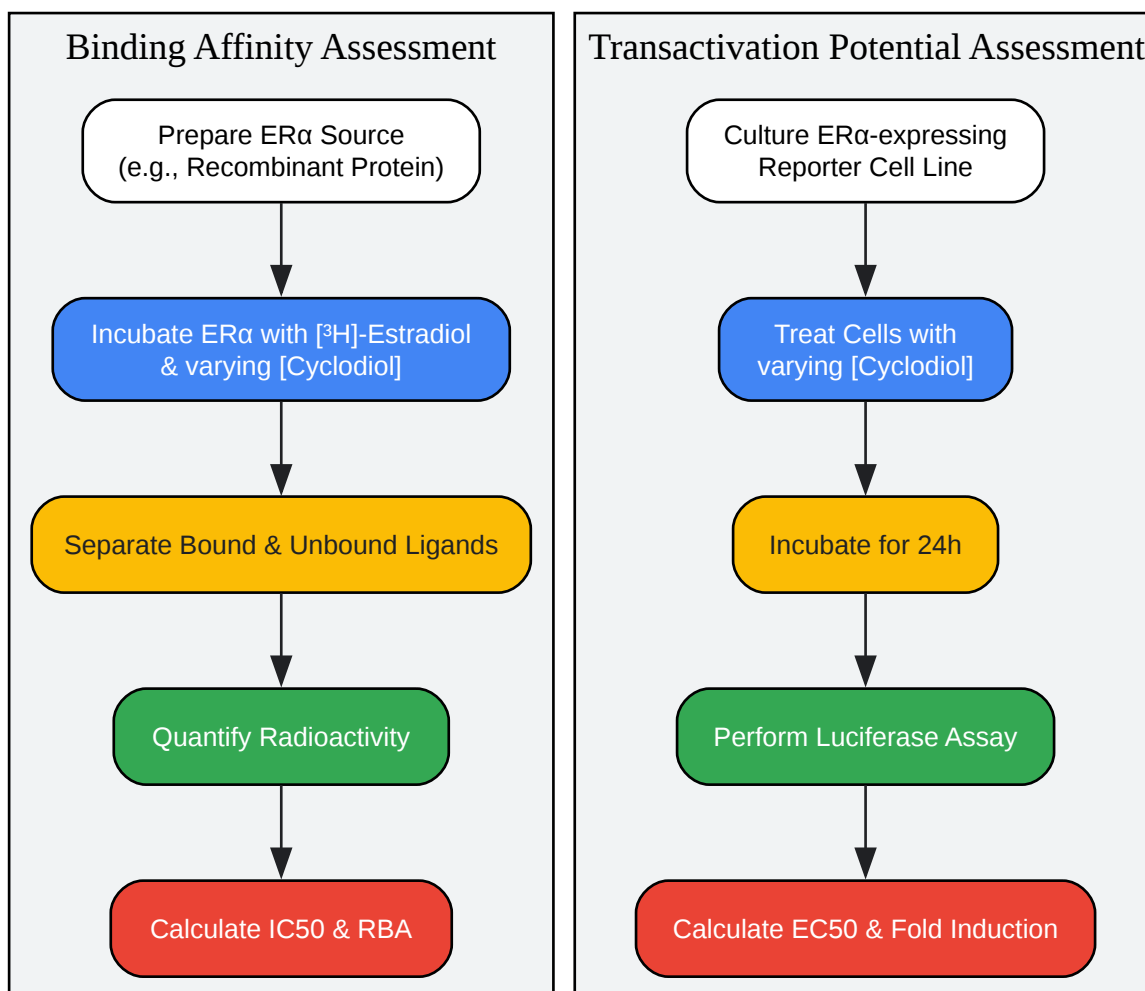
Signaling Pathway



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Caption: Estrogen Receptor Alpha (ER α) Signaling Pathway activated by **Cyclodiol**.

Experimental Workflow



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Caption: Conceptual workflow for in vitro characterization of **Cyclodiol**.

Conclusion

Cyclodiol (ZK-115194) is a potent synthetic estrogen with a pharmacological profile very similar to that of estradiol, particularly in its high affinity for the estrogen receptor alpha. Its development did not proceed to market, and as such, a complete public record of its properties and the specific experimental details of its characterization are limited. This guide consolidates

the available information to provide a foundational understanding of this compound for scientific and drug development professionals.

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References

- 1. Cyclodiol [medbox.iiab.me]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen receptor alpha - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. DE3838779A1 - 14 (ALPHA), 17 (ALPHA) ETHANO ESTRATRIENE - Google Patents [patents.google.com]
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